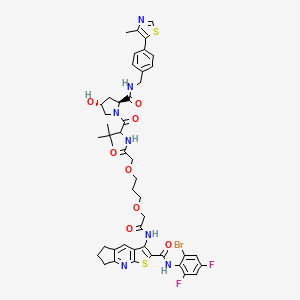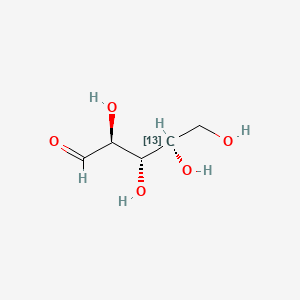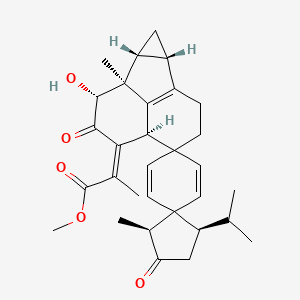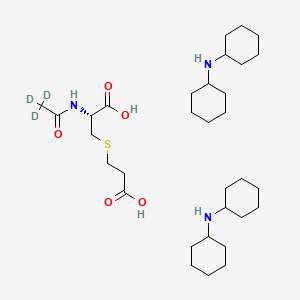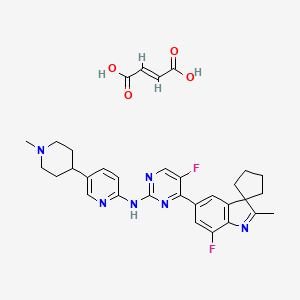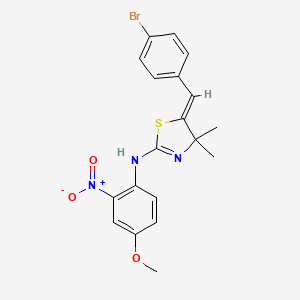
Antibacterial agent 122
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 122 is a sulfur-containing compound known for its potent activity against mycobacteria, particularly Mycobacterium tuberculosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 122 typically involves the reaction of thiourea derivatives with various organic substrates. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Antibacterial agent 122 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sulfur-containing organic reactions and mechanisms.
Biology: The compound is employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Due to its activity against Mycobacterium tuberculosis, it is explored as a potential therapeutic agent for tuberculosis treatment.
Industry: The compound is used in the development of antibacterial coatings and materials to prevent bacterial contamination and infection.
Mecanismo De Acción
The mechanism of action of antibacterial agent 122 involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound targets enzymes such as enoyl-acyl carrier protein reductase, which is essential for the biosynthesis of fatty acids in the bacterial cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparación Con Compuestos Similares
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis but differs in its chemical structure and spectrum of activity.
Cephalosporin: Another class of antibiotics that inhibit cell wall synthesis but have a broader spectrum of activity compared to antibacterial agent 122.
Sulfonamides: These compounds inhibit folic acid synthesis in bacteria, a different mechanism compared to this compound.
Uniqueness: this compound is unique due to its sulfur-containing structure and specific activity against mycobacteria. Its low cytotoxicity makes it a promising candidate for further development as an antibacterial agent, particularly for treating tuberculosis .
Propiedades
Fórmula molecular |
C15H14N2O3S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-(benzylcarbamothioylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H14N2O3S/c18-13-8-11(6-7-12(13)14(19)20)17-15(21)16-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20)(H2,16,17,21) |
Clave InChI |
QFKSALQTLYBGJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


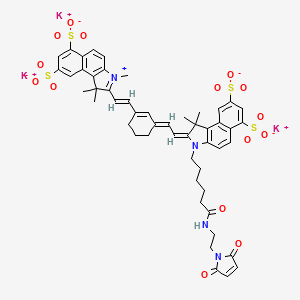
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)


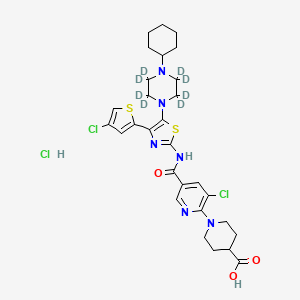
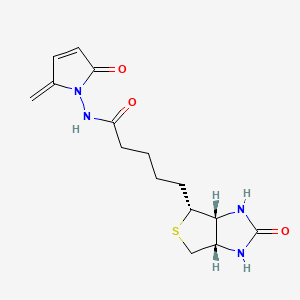
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)

